N-Demethylroxithromycin is classified as a macrolide antibiotic. It is a metabolite of roxithromycin, which itself is used to treat a variety of bacterial infections in humans. Roxithromycin acts primarily by inhibiting bacterial protein synthesis through its interaction with the 50S ribosomal subunit. The compound has been identified in various studies focusing on its biological activity and potential therapeutic applications .
The synthesis of N-Demethylroxithromycin typically involves the demethylation of roxithromycin. One effective method for synthesizing this compound is through the use of specific reagents that facilitate the removal of the methyl group from the nitrogen atom in the macrolide structure.
The molecular formula for N-Demethylroxithromycin is , with a molecular weight of approximately 765.06 g/mol. The structure features a macrolide ring, which is characteristic of this class of antibiotics.
N-Demethylroxithromycin participates in various chemical reactions typical for macrolides. These include:
N-Demethylroxithromycin exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by obstructing the peptidyl transferase activity and blocking the exit tunnel for nascent polypeptides.
N-Demethylroxithromycin possesses distinct physical and chemical properties that influence its behavior in biological systems:
N-Demethylroxithromycin has several scientific applications primarily related to its antibacterial properties:
N-Demethylroxithromycin is a pharmacologically significant biotransformation product of the semi-synthetic macrolide antibiotic roxithromycin. As a primary metabolite, it plays a crucial role in the pharmacokinetic profile and biological activity of its parent compound. This molecule represents a structural modification where one of the dimethylamino groups in roxithromycin undergoes metabolic removal, resulting in altered physicochemical properties and biological interactions while retaining the core macrolide structure [1] [4]. Its identification and characterization marked an important advancement in understanding the metabolic fate of roxithromycin in mammalian systems, particularly regarding species-specific metabolic pathways [2].
N-Demethylroxithromycin (chemical name: (3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(4-amino-3-hydroxy-6-methyloxan-2-yl)oxy]-14-ethyl-7,12,13-trihydroxy-4-[(4-methoxy-4,5,6-trimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-10-(2,4,7-trioxa-1-azaoctan-1-ylidene)-1-oxacyclotetradecan-2-one) belongs to the 14-membered macrolide structural family derived from erythromycin [1] [6]. Its molecular formula is C₄₀H₇₄N₂O₁₄, with a molecular weight of 807.0206 g/mol (monoisotopic mass: 806.5140 Da) [4]. The compound features a characteristic macrocyclic lactone ring core structure shared with roxithromycin, but differs through the absence of a methyl group from the dimethylamino function attached to the desosamine sugar moiety, resulting in a secondary amine functionality (N-methylamino group) [4] [10].
Table 1: Key Physicochemical Properties of N-Demethylroxithromycin Compared to Roxithromycin
Property | N-Demethylroxithromycin | Roxithromycin |
---|---|---|
Molecular Formula | C₄₀H₇₄N₂O₁₄ | C₄₁H₇₆N₂O₁₅ |
Molecular Weight (g/mol) | 807.02 | 837.06 |
SMILES Notation | CC[C@H]1OC(=O)C@HC@@HC(C)C@@HC@(O)CC@@H\C(=N/OCOCCOC)C@HC@@H[C@]1(C)O | CC[C@H]1OC(=O)C@HC@@HC(C)C@@HC@(O)CC@@HC(=NOCOCCOC)C@HC@@H[C@]1(C)O |
Hydrogen Bond Donors | 5 | 4 |
Hydrogen Bond Acceptors | 15 | 15 |
Calculated logP (Chemaxon) | 3.35 | 3.51 [5] |
Water Solubility (Predicted) | 0.109 mg/mL [4] | Lower than parent [5] |
Rotatable Bonds | 12 | 12 |
The N-demethylation significantly impacts its physicochemical behavior. The removal of a methyl group increases polarity compared to roxithromycin, evidenced by a slightly lower calculated partition coefficient (logP 3.35 vs. 3.51 for roxithromycin) [4] [5]. This alteration enhances its water solubility (predicted ~0.109 mg/mL) relative to the more lipophilic parent drug [4]. The molecule retains multiple hydrogen bond donors (5) and acceptors (15), contributing to its interaction potential with biological targets and solvents. The macrolide ring and attached sugar moieties (desosamine derivative and modified cladinose) maintain the complex three-dimensional structure crucial for ribosomal binding, although the N-demethylation subtly alters the electronic environment and steric presentation of the desosamine nitrogen [1] [10].
N-Demethylroxithromycin is formed in vivo primarily through the hepatic metabolism of roxithromycin via cytochrome P450 (CYP)-mediated oxidative N-demethylation. This metabolic pathway involves the enzymatic removal of a methyl group (-CH₃) from the dimethylamino (N(CH₃)₂) functional group located on the amino sugar (desosamine) moiety of the parent molecule [2] [4]. The reaction proceeds via oxidation to an intermediate methylol derivative which spontaneously decomposes to yield the mono-N-demethylated metabolite (N-Demethylroxithromycin) and formaldehyde (HCHO). This process can potentially occur twice, leading to the formation of N-di-demethyl roxithromycin (C₃₉H₇₂N₂O₁₄) as a secondary metabolite [4].
Table 2: Key Metabolic Reactions Generating N-Demethylroxithromycin
Reaction Type | Enzyme System | Substrate Location | Primary Product | Secondary Product |
---|---|---|---|---|
N-Demethylation (Oxidative) | Hepatic CYP450 isoforms (specific isoforms not fully elucidated) | Desosamine sugar Dimethylamino group | N-Demethylroxithromycin (Mono-demethylated) | N-Di-demethylroxithromycin |
O-Demethylation | Hepatic CYP450 | Cladinose sugar Methoxy group | O-Demethylroxithromycin | Further conjugates |
Research utilizing liquid chromatography-mass spectrometry (LC-MS) for metabolite identification has revealed significant species-dependent differences in roxithromycin demethylation. In rats, N-demethylation is the predominant metabolic route. Conversely, humans primarily undergo O-demethylation of the cladinose sugar moiety, making N-Demethylroxithromycin a relatively minor metabolite in humans compared to its prominence in rat models [2]. This highlights critical interspecies variation in metabolic handling that must be considered when extrapolating preclinical data.
Beyond N-demethylation, roxithromycin undergoes other metabolic transformations:
Notably, studies comparing the in vitro antibiotic activity of roxithromycin metabolites demonstrated that O-Demethylroxithromycin possesses activity comparable to the parent drug roxithromycin against standard bacterial strains. While specific potency data for N-Demethylroxithromycin was less emphasized in the available literature, its identification confirms it as a significant component of the roxithromycin metabolic profile, particularly in rodents [2].
The discovery of N-Demethylroxithromycin is intrinsically linked to the development and clinical application of roxithromycin itself. Roxithromycin was patented in 1980 and approved for medical use in 1987 by the French pharmaceutical company Roussel Uclaf as a semi-synthetic derivative of erythromycin A [1] [6]. It was designed to overcome the acid instability and limited oral bioavailability inherent to erythromycin. This was achieved by modifying the C9 carbonyl group of erythromycin into a 9-[O-(2-methoxyethoxy)methyl]oxime side chain, significantly improving acid stability without functioning as a prodrug for erythromycin [5] [6].
Initial pharmacokinetic studies in the 1980s and 1990s established that roxithromycin was rapidly absorbed, achieved high tissue concentrations, and had a long plasma elimination half-life (~12 hours), allowing for once or twice-daily dosing [1] [5] [9]. These studies also indicated that roxithromycin was not extensively metabolized, with a significant portion (over 50%) excreted unchanged in bile and urine [1] [10]. However, the presence of metabolites was acknowledged, though their specific structures and activities were not fully characterized initially.
The definitive identification and structural elucidation of N-Demethylroxithromycin, along with other metabolites like O-Demethylroxithromycin and decladinose-roxithromycin, emerged prominently from advanced analytical studies conducted around the early 2000s. A pivotal study published in Acta Pharmacologica Sinica in 2001, titled "Demethylation metabolism of roxithromycin in humans and rats," employed liquid chromatography-mass spectrometry (LC-MS) to systematically identify and compare the demethylated metabolites of roxithromycin [2]. This research was crucial in:
This period coincided with broader advancements in analytical technology, particularly the widespread adoption of LC-MS/MS in drug metabolism and pharmacokinetics (DMPK) laboratories. These techniques provided the sensitivity and specificity needed to detect and characterize relatively low-abundance metabolites like N-Demethylroxithromycin in complex biological matrices (e.g., urine, bile, plasma) [2]. Prior to this, metabolite identification often relied on less sensitive microbial assays or simpler chromatographic methods, which lacked the resolution for definitive structural characterization of minor metabolic pathways.
The discovery of N-Demethylroxithromycin, therefore, represents a milestone in understanding the complete metabolic profile of roxithromycin. It underscores the importance of species-specific metabolism in toxicology and pharmacology studies and contributes to the comprehensive picture of how structural modifications to the erythromycin core, like the C9 oxime in roxithromycin, influence not just the parent drug's properties but also its biotransformation landscape.
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